molecular formula C12H17NO2 B13146790 5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde

5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13146790
M. Wt: 207.27 g/mol
InChI Key: RCUCVYXLQCRYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by a furan ring substituted with a 2,3-dimethylpiperidin-1-yl group and an aldehyde functional group. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2,3-dimethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and piperidine moiety may also contribute to its biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidin-1-yl)furan-2-carbaldehyde: Similar structure but lacks the 2,3-dimethyl substitution on the piperidine ring.

    5-(Morpholin-1-yl)furan-2-carbaldehyde: Contains a morpholine ring instead of a piperidine ring.

    5-(Pyrrolidin-1-yl)furan-2-carbaldehyde: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the 2,3-dimethyl substitution on the piperidine ring, which may influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-(2,3-dimethylpiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C12H17NO2/c1-9-4-3-7-13(10(9)2)12-6-5-11(8-14)15-12/h5-6,8-10H,3-4,7H2,1-2H3

InChI Key

RCUCVYXLQCRYEG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1C)C2=CC=C(O2)C=O

Origin of Product

United States

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